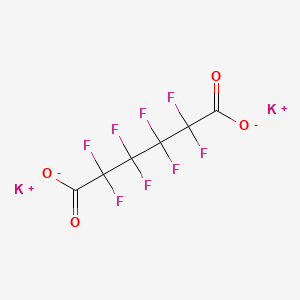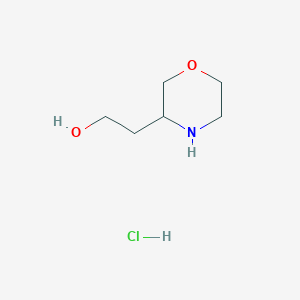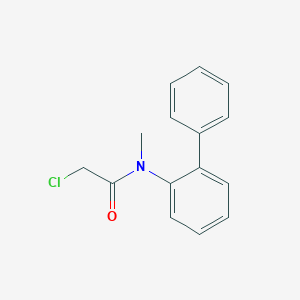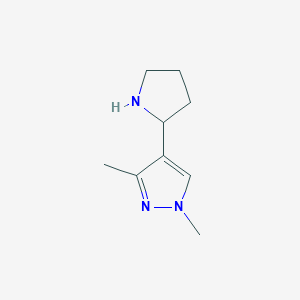
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Übersicht
Beschreibung
1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, commonly referred to as DM-4-PP, is a heterocyclic organic compound that has been recently studied for its potential applications in scientific research. DM-4-PP is an interesting compound because of its unique structure, which consists of a pyrazole ring fused to a pyrrolidine ring, making it a heterocycle with both nitrogen and oxygen atoms. It is a white, crystalline solid with a molecular weight of 159.23 g/mol and a melting point of 132-134°C. This compound has been studied for its potential applications in drug discovery, biochemistry, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole derivatives have been studied for their antibacterial and antioxidant activities. Pyrazole and its derivatives are significant in heterocyclic chemistry and known for their biological and pharmacological activities. A study by Golea Lynda (2021) synthesized derivatives containing pyrazole moieties, which displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria and moderate antioxidant activities (Golea Lynda, 2021).
Antioxidant Potential
Another research focused on the synthesis of novel heterocyclic compounds containing pyrazole, which demonstrated significant antioxidant potential. The study by Y. Kaddouri et al. (2020) found that the compounds exhibited varying degrees of antioxidant activity, with some showing potent effects (Y. Kaddouri et al., 2020).
Corrosion Inhibition
The use of pyrazole derivatives in corrosion inhibition has been explored. M. Bouklah et al. (2005) studied the impact of 3,5-dimethyl-1H-pyrazole on the corrosion inhibition of steel in hydrochloric acid solutions, finding it to be an effective cathodic inhibitor (M. Bouklah et al., 2005).
Antimicrobial Activity
Research by Yasser H. Zaki et al. (2016) on isoxazoline and pyrazolo[3,4-d]pyridazines highlighted their antimicrobial activity. These compounds were found to exhibit adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Yasser H. Zaki et al., 2016).
Catalytic Synthesis
A study by Fahime Rahmani et al. (2018) reported the efficient synthesis of pyridine-pyrimidines and their bis-derivatives using 3-methyl-1H-pyrazole-5-amine. This method demonstrated excellent yields and easy recovery of the catalyst used (Fahime Rahmani et al., 2018).
Photoreactions
V. Vetokhina et al. (2012) explored the photoinduced tautomerization in pyrazole derivatives, which showed three types of photoreactions. These reactions have potential applications in the field of photochemistry (V. Vetokhina et al., 2012).
Structural Characterization
H. Lan et al. (2019) synthesized and characterized 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, providing insights into the molecular structure of such compounds (H. Lan et al., 2019).
Eigenschaften
IUPAC Name |
1,3-dimethyl-4-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)9-4-3-5-10-9/h6,9-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNGWTMPLYCVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



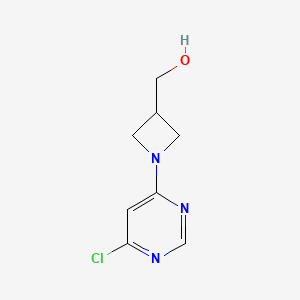
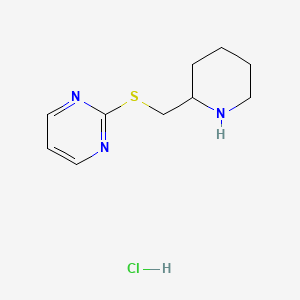
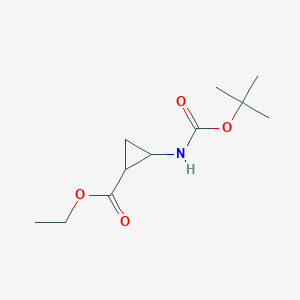
![7-Nitrobenzo[d]isoxazole](/img/structure/B1429432.png)
![[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1429433.png)

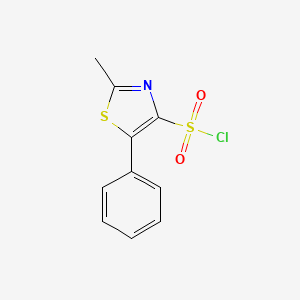
![2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1429439.png)
![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B1429440.png)
![2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one](/img/structure/B1429443.png)
![2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429445.png)
